2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetic acid
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Description
2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetic acid is a useful research compound. Its molecular formula is C14H13N3O3S and its molecular weight is 303.34g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidine derivatives, like this compound, are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is known to enhance these properties .
Biochemical Pathways
Given the diverse biological properties of thiazolidine derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Given the diverse biological properties of thiazolidine derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
It is known that the synthesis of thiazolidine derivatives can be influenced by various agents, yielding different results in terms of purity, selectivity, and pharmacokinetic activity .
Properties
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-12(19)9-11-13(20)16-14(21-11)17-15-8-4-7-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,18,19)(H,16,17,20)/b7-4+,15-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTSDNQPTIRIRQ-DUEVJXGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.